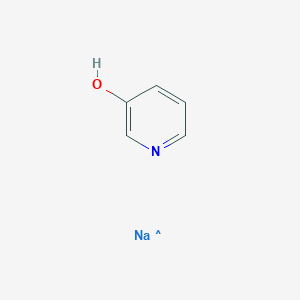

3-Hydoxypyridine sodium salt

Description

Contextual Overview of Hydroxypyridine Chemistry and its Significance

Hydroxypyridines are a class of heterocyclic organic compounds characterized by a pyridine (B92270) ring substituted with one or more hydroxyl groups. This structural feature imparts a unique combination of physical and chemical properties that make them valuable in various scientific fields. ontosight.ai The nitrogen atom in the pyridine ring and the attached hydroxyl group(s) allow for a range of chemical modifications, making them versatile building blocks in organic synthesis. ontosight.ai

The significance of hydroxypyridine chemistry is underscored by its wide-ranging applications:

Pharmaceuticals: Hydroxypyridine scaffolds are found in numerous drug molecules. rsc.org Their derivatives have been investigated for a wide array of therapeutic properties, including potential antibacterial, antifungal, and anticancer activities. ontosight.ai Research has also explored their neuroprotective effects. rrpharmacology.rurrpharmacology.ru

Agrochemicals: Derivatives of hydroxypyridines are studied for their potential as herbicides and insecticides. ontosight.ai

Materials Science: These compounds and their derivatives are utilized in the development of new materials, such as polymers and dyes, owing to their distinct optical and electronic properties. ontosight.ai

Catalysis: Hydroxypyridine ligands, particularly 2-hydroxypyridine (B17775), have been shown to be effective in catalytic processes, including hydrogenation and dehydrogenation reactions, which are fundamental in organic chemistry. lu.se

The parent compound, 3-hydroxypyridine (B118123), also known as pyridin-3-ol, is a colorless solid and serves as a key intermediate in the synthesis of its various derivatives. ontosight.ai It can be synthesized through methods like the hydrolysis of 3-alkoxypyridines or the direct hydroxylation of pyridine. ontosight.ai

Academic Relevance of 3-Hydroxypyridine Sodium Salt in Chemical Science

3-Hydroxypyridine sodium salt, with the chemical formula C₅H₄NNaO, is the sodium salt of 3-hydroxypyridine. nih.govsynquestlabs.com It is a key reagent and intermediate in various chemical syntheses and research applications.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₄NNaO |

| Molecular Weight | 117.083 g/mol synquestlabs.com |

| CAS Number | 52536-09-1 nih.govsynquestlabs.com |

This data is compiled from various chemical databases and supplier information. nih.govsynquestlabs.com

Research Applications and Findings:

The academic relevance of 3-hydroxypyridine sodium salt is primarily as a precursor and building block in synthetic chemistry. Its utility stems from the reactivity of the pyridinolate anion, which is a strong nucleophile.

Detailed research has shown that 3-hydroxypyridine and its derivatives are of significant interest in medicinal chemistry. For instance, various derivatives of 3-hydroxypyridine have been synthesized and studied for their potential pharmacological activities. rrpharmacology.rudergipark.org.trresearchgate.net While these studies often focus on the derivatives rather than the sodium salt itself, the salt is a crucial starting material for the synthesis of these more complex molecules.

One area of research involves the synthesis of novel compounds with potential biological activity. For example, 3-hydroxypyridine has been used in the synthesis of salts with aryldithiophosphonic acids, which have demonstrated antimicrobial properties. dergipark.org.trresearchgate.net The formation of these salts often proceeds through the reaction of 3-hydroxypyridine with the corresponding acid, where the sodium salt could be used as an alternative, pre-activated form of the hydroxypyridine.

Furthermore, the broader class of hydroxypyridinone derivatives, which can be synthesized from hydroxypyridines, are known for their iron-chelating properties. nih.gov This has led to investigations into their anti-inflammatory effects, as key enzymes in the inflammation pathway are iron-dependent. nih.gov

In the field of environmental science, the microbial degradation of 3-hydroxypyridine is an area of study, highlighting its presence and impact in the environment. nih.gov Understanding these degradation pathways is crucial for bioremediation strategies. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5NNaO |

|---|---|

Molecular Weight |

118.09 g/mol |

InChI |

InChI=1S/C5H5NO.Na/c7-5-2-1-3-6-4-5;/h1-4,7H; |

InChI Key |

KVXVKWHSBZNVKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)O.[Na] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 3 Hydroxypyridine Anion

Protonation and Deprotonation Equilibria of 3-Hydroxypyridine (B118123)

3-Hydroxypyridine is an amphoteric molecule, capable of both accepting and donating a proton. The protonation and deprotonation equilibria are crucial in determining the predominant species in solution under varying pH conditions. The pKa values for 3-hydroxypyridine are approximately 4.79 and 8.75 at 20°C. chemicalbook.com The lower pKa corresponds to the protonation of the nitrogen atom, while the higher pKa is associated with the deprotonation of the hydroxyl group.

In acidic solutions, the pyridine (B92270) nitrogen is protonated, forming the 3-hydroxypyridinium (B1257355) cation. As the pH increases, the compound exists predominantly as the neutral 3-hydroxypyridine. In alkaline solutions, the hydroxyl group is deprotonated to form the 3-hydroxypyridine anion (phenolate). The deprotonation of the hydroxypyridine ligand has been shown to significantly affect the redox potential of metal centers in complexes, shifting it to be more negative. rsc.org

Interactive Data Table: pKa Values of 3-Hydroxypyridine

| pKa Value | Corresponding Equilibrium |

| 4.79 | Pyridinium (B92312) ion ⇌ Neutral pyridine |

| 8.75 | Neutral pyridine ⇌ Pyridine anion |

Note: These values are approximate and can vary with temperature and ionic strength.

Tautomerism and Isomerism of the 3-Hydroxypyridine Scaffold

Unlike its 2-hydroxy and 4-hydroxy isomers, which predominantly exist as the pyridone tautomers, 3-hydroxypyridine primarily exists in the hydroxy form. wikipedia.orgchemtube3d.comchemtube3d.com However, it does exhibit tautomerism, existing in equilibrium with its zwitterionic keto form, particularly in aqueous solutions where it is stabilized by hydrogen bonds. researchgate.net The tautomeric equilibrium constant (K_T = [keto]/[enol]) in aqueous solution is approximately 1.17. researchgate.net In the gas phase, the enolic form is significantly favored. researchgate.netnih.gov This equilibrium is sensitive to the solvent environment; in more hydrophobic environments, the equilibrium shifts towards the enol tautomer. rsc.org

The isomeric forms of hydroxypyridine (ortho, meta, and para) display significant differences in their acidity and tautomeric equilibria in aqueous solution, differing by over three orders of magnitude. nih.govresearchgate.net The meta-isomer, 3-hydroxypyridine, lacks a conjugated carbon-oxygen path in both its hydroxy and keto forms, which distinguishes its chemical behavior from the ortho and para isomers. nih.gov

Nucleophilic Substitution Patterns on the Pyridine Ring System

The pyridine ring is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iq The presence of the hydroxyl group at the 3-position influences the reactivity of the ring. The 3-hydroxypyridine anion, with its increased electron density, can modulate the ring's reactivity towards nucleophiles.

While nucleophilic attack is favored at the 2- and 4-positions, reactions can also occur at other positions depending on the reaction conditions and the nature of the nucleophile. uoanbar.edu.iq For instance, the reaction of the dianion of 3-hydroxypyridine-2(1H)-selone with 1-chloro-2-nitrobenzene (B146284) leads to the formation of a new heterocyclic system, demonstrating a nucleophilic substitution pathway. rsc.org The activation of the pyridine ring as a pyridinium salt can enhance its reactivity towards nucleophiles.

Ring Expansion and Cyclization Reactions

The 3-hydroxypyridine scaffold can be synthesized through ring expansion reactions. A notable method involves the reaction of 2-acylfurans with ammonia (B1221849), which provides a direct route to 2-heteroaryl-3-hydroxypyridine derivatives. rsc.org Another synthetic approach involves the conversion of furfurylamines to 3-hydroxypyridines through oxidation and subsequent acid-mediated cyclization. researchgate.net

Furthermore, the 3-hydroxypyridine ring itself can be a precursor for the construction of more complex polycyclic systems. Ring-opening transformations of derivatives like 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govacs.orgoxazine-1,8-diones, which contain a hidden aldehyde functionality, can be initiated by nucleophiles, leading to the formation of polycyclic pyridones. mdpi.com

Hydrolysis Mechanisms of O-Acetylated Derivatives

The hydrolysis of O-acetylated derivatives of 3-hydroxypyridine, such as 3-acetoxypyridine (B97638), involves the cleavage of the ester bond. This reaction can be catalyzed by acids or bases. The mechanism generally proceeds through a nucleophilic acyl substitution pathway.

Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-hydroxypyridine anion as the leaving group to yield acetate (B1210297) and 3-hydroxypyridine.

In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. A similar tetrahedral intermediate is formed, which then eliminates 3-hydroxypyridine to give acetic acid. The rate of hydrolysis is influenced by the pH of the solution.

Selective Hydrogenation of 3-Hydroxypyridinium Salts

The selective hydrogenation of 3-hydroxypyridinium salts offers a direct pathway to piperidin-3-one (B1582230) derivatives, which are valuable synthetic intermediates. nih.govacs.org This transformation can be achieved with high yields and chemoselectivity using a homogeneous iridium catalyst. nih.govacs.orgacs.org The reaction typically proceeds under mild conditions. nih.govacs.org

The proposed mechanism involves a 1,4-hydride addition to the pyridinium ring, forming a 1,4-dihydropyridine (B1200194) intermediate. This is followed by a rapid enol/ketone isomerization to yield the piperidin-3-one product. acs.org The activation of 3-hydroxypyridine as a pyridinium salt is crucial for this reaction, as it enhances the substrate's reactivity and avoids catalyst inhibition. dicp.ac.cn

Interactive Data Table: Catalytic Systems for Hydrogenation

| Catalyst System | Substrate | Product | Key Features |

| Homogeneous Iridium Catalyst | 3-Hydroxypyridinium Salts | Piperidin-3-one derivatives | High yield and chemoselectivity, mild conditions. nih.govacs.orgacs.org |

| Raney Nickel Catalyst | 3-Hydroxypyridinium Halides | N-substituted-3-hydroxypiperidines | Elevated temperature and pressure. google.com |

Radical Rearrangement Processes (e.g., Peroxide Reactions with Sodium Salts of Dicarbonyl Compounds)

While specific examples of radical rearrangement processes involving the 3-hydroxypyridine anion and peroxides with sodium salts of dicarbonyl compounds are not extensively detailed in the provided search results, general principles of radical chemistry suggest potential reaction pathways. The 3-hydroxypyridine anion could potentially act as a single-electron donor in the presence of a suitable oxidant, such as a peroxide, to form a pyridinyloxyl radical.

This radical species could then participate in various rearrangement or coupling reactions. For instance, in reactions analogous to the radical-nucleophilic substitution (S_RN_1) mechanism, an aryl radical could be generated, which then couples with a nucleophile. However, hydroxide anions are generally poor participants in S_RN_1 mechanisms due to their low propensity for electron transfer.

Advanced Spectroscopic Characterization and Elucidation of 3 Hydroxypyridine Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-hydroxypyridine (B118123) species in solution. By analyzing the chemical shifts and coupling constants of various nuclei, detailed information about tautomeric forms, protonation states, and molecular structure can be obtained.

Variable temperature (VT) NMR studies are instrumental in understanding the dynamic processes and conformational changes in molecules. For pyridone compounds, VT-NMR can help to resolve signals that may be unobservable at room temperature due to specific conformations. By altering the temperature, it is possible to overcome certain energy barriers and bring molecules into a state where their NMR signals can be detected and analyzed, thus confirming the molecular structure. vnu.edu.vn The temperature coefficients of chemical shifts, which are the rates of their temperature-induced changes, can also be measured to aid in metabolite identification in complex biological mixtures. nih.gov In studies of coordinated 3-hydroxypyridine derivatives, VT ¹H-NMR has shown that amide and amine protons exhibit higher sensitivity to temperature variations compared to aromatic protons. researchgate.net

The chemical shifts of 3-hydroxypyridine and its derivatives are highly sensitive to pH changes, reflecting the protonation and deprotonation of the molecule. This phenomenon is particularly useful for developing pH-responsive probes for in vivo applications. rsc.org For instance, a lanthanide complex incorporating a 3-hydroxy-6-methylpyridyl group has been demonstrated as a pH-responsive reporter group. The protonation state of the hydroxypyridine moiety alters its coordinating ability, which in turn affects the magnetic field of the lanthanide and the chemical shift of nearby nuclei. rsc.orgnih.gov This allows for the monitoring of pH through changes in the NMR spectrum. nih.gov Computational studies combining molecular dynamics and quantum mechanics have been employed to investigate both through-space and through-bond contributions to these pH-dependent chemical shift perturbations in peptides containing ionizable residues. nih.gov

Both ¹H and ¹³C NMR spectroscopy are routinely used to characterize 3-hydroxypyridine and its derivatives. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts, when correlated with experimental data, suggest that the 3-hydroxy tautomer is the dominant form in DMSO-d6 solution. cmst.eu The absence of such a correlation for 3-pyridone indicates that this species is not significantly present in this solvent. cmst.eu In contrast, for N-methyl derivatives, NMR data clearly indicate that the compound exists as N-methyl-3-pyridone. researchgate.net

Below are tables detailing the ¹H and ¹³C NMR chemical shifts for 3-hydroxypyridine in different deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (ppm) of 3-Hydroxypyridine

| Proton | CDCl₃ (399.65 MHz) chemicalbook.com | DMSO-d₆ (300 MHz) chemicalbook.com |

|---|---|---|

| H-2 | 8.284 | 8.146 |

| H-4 | 7.327 | 7.315 |

| H-5 | 7.290 | 7.258 |

| H-6 | 8.093 | 8.363 |

Table 2: ¹³C NMR Chemical Shifts (ppm) of 3-Hydroxypyridine

| Carbon | Chemical Shift (ppm) chemicalbook.com |

|---|---|

| C-2 | 141.2 |

| C-3 | 155.9 |

| C-4 | 124.0 |

| C-5 | 127.1 |

Note: The data in Table 2 is based on a generic spectrum and may not correspond to a specific solvent.

³¹P NMR spectroscopy is a valuable analytical tool for studying phosphorus-containing compounds, including salts of 3-hydroxypyridine. wikipedia.org The ³¹P nucleus has a spin of 1/2 and 100% isotopic abundance, making it a sensitive nucleus for NMR studies. wikipedia.org Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid. wikipedia.orgslideshare.net The technique is widely used to assay purity and assign structures of organophosphorus compounds. wikipedia.org

The chemical shifts in ³¹P NMR are dependent on factors such as bond angles, the electronegativity of substituents, and p-bonding character. slideshare.net The pH of the solution can also significantly influence the ³¹P chemical shifts of phosphate (B84403) groups, which can be used to determine their basicities. nih.gov For instance, the signals for phosphorus nuclei in end phosphate groups appear at a lower magnetic field than those in middle phosphate groups, indicating higher basicity for the end groups. nih.gov This pH dependency allows for the use of certain aminophosphonates as ³¹P NMR pH indicators. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly sensitive to changes in conjugation and protonation state.

The UV-Vis absorption spectrum of 3-hydroxypyridine species is markedly dependent on the pH of the solution. Changes in pH alter the protonation state of the molecule, leading to shifts in the absorption maxima (λmax). For example, in a lanthanide complex with a 3-hydroxy-6-methylpyridyl coordinating group, an increase in pH causes a hypsochromic (blue) shift in the UV-Vis absorption spectrum, consistent with deprotonation. nih.gov This shift is attributed to a greater electron density on the coordinating oxygen atom. nih.gov By fitting the change in absorbance at specific wavelengths against pH, a pKa value can be determined. nih.gov

Theoretical studies have also been conducted to model the pH-dependent absorption spectra of related compounds, which involves calculating the spectra for different protonated and deprotonated forms and then combining them based on their relative concentrations at a given pH. mdpi.com Experimental studies on pyridoxine (B80251) (Vitamin B6), a related hydroxypyridine derivative, have shown that the N(1)-protonated form is dominant at low pH, while the O(3')-deprotonated compound prevails at high pH. nih.gov The UV spectra recorded at different pH values show a close resemblance to the computed spectra for these respective species. nih.gov

Electronic Absorption Spectra of Substituted Derivatives

The electronic absorption and fluorescence characteristics of 3-hydroxypyridine and its derivatives are significantly influenced by pH and the nature of substituents. Studies on various hydroxypyridines, including 3-hydroxypyridine and its O- and N-methyl derivatives, have shown that their excitation and fluorescence wavelengths, as well as fluorescence intensity, vary considerably across a wide pH range (from 36N sulphuric acid to 10N sodium hydroxide) nih.gov.

For 3-hydroxypyridine derivatives, the cationic and dipolar ionic forms are fluorescent, while the neutral forms are not nih.gov. The anion of 3-hydroxypyridine is also fluorescent nih.gov. This pH-dependent fluorescence is a key characteristic used in its analysis. For instance, some hydroxypyridinium derivatives exhibit typical fluorescence with excitation at 290 nm and emission at 390 nm researchgate.net. In contrast, other isomers like 4-hydroxy- and 4-methoxy-pyridine are non-fluorescent at any pH nih.gov. The absorption spectra of related compounds, such as isomeric pyridylethanols, have been interpreted by considering the presence of an n→π* electronic transition of the pyridine (B92270) chromophore researchgate.net.

Table 1: Fluorescence Characteristics of 3-Hydroxypyridine Species at Different pH This table is generated based on qualitative findings that different ionic species exhibit fluorescence. Specific wavelength data for each species of 3-hydroxypyridine sodium salt was not available in the search results.

| Species | pH Condition | Fluorescence |

| Cation | Acidic | Fluorescent nih.gov |

| Dipolar ion | Near Neutral | Fluorescent nih.gov |

| Neutral Molecule | Neutral | Non-fluorescent nih.gov |

| Anion | Basic | Fluorescent nih.gov |

Spectroscopic Analysis for Compound Identification and Quantification

Spectroscopic methods are fundamental for the identification and quantification of 3-hydroxypyridine. UV-Vis spectrophotometry is a primary technique used for these purposes. It has been employed to determine the acid dissociation constants of 3-hydroxypyridine, a crucial parameter for understanding its behavior in different chemical environments nih.gov.

For more complex mixtures, chromatographic techniques coupled with spectroscopic detectors are essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) using a photodiode array (PDA) detector is a powerful method for both qualitative and quantitative analysis of 3-hydroxypyridine researchgate.net. This setup allows for the separation of 3-hydroxypyridine from other components in a sample, while the PDA detector provides UV-Vis spectra for each separated peak, confirming its identity and allowing for accurate quantification researchgate.net. For example, fractions from a separation can be scanned with a UV-VIS spectrometer, and those with spectra similar to a 3-hydroxypyridine standard are then subjected to HPLC analysis for confirmation and measurement researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. These methods are complementary, as IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability arxiv.org.

The vibrational spectra of pyridine, the parent heterocycle of 3-hydroxypyridine, have been extensively studied, providing a basis for assigning the spectral features of its derivatives. cdnsciencepub.comnih.gov A complete vibrational assignment for pyridine and its isotopomers has been developed through analysis of IR spectra in liquid and gas phases and Raman spectra in the liquid phase nih.gov. These foundational studies are critical for interpreting the spectra of substituted pyridines like 3-hydroxypyridine, where characteristic bands related to ring stretching and C-H bending can be identified researchgate.net. Resonance Raman (RR) spectroscopy, where the laser excitation wavelength is matched to an electronic transition, can selectively enhance the vibrational modes of a specific part of a molecule, aiding in the assignment of absorption bands uark.edu.

Table 2: Selected Vibrational Modes of the Pyridine Ring This table is based on general vibrational analysis principles for pyridine and its derivatives. Specific frequency values for 3-hydroxypyridine sodium salt were not detailed in the search results.

| Vibrational Mode | Typical Spectral Region (cm⁻¹) | Spectroscopy Type |

| N-H/O-H Stretch | 3200-3600 | IR |

| C-H Aromatic Stretch | 3000-3100 | IR, Raman |

| C=C/C=N Ring Stretch | 1400-1650 | IR, Raman researchgate.net |

| C-H In-plane Bend | 1000-1300 | IR, Raman |

| C-H Out-of-plane Bend | 700-900 | IR |

| Ring Puckering/Deformation | < 700 | Raman researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and structure of 3-hydroxypyridine and its derivatives. Electron ionization (EI) mass spectra of 3-hydroxypyridine show a prominent molecular ion peak (m/z 95), which is also the base peak, confirming its molecular weight chemicalbook.com.

Liquid chromatography-mass spectrometry (LC-MS) provides further structural information, especially for derivatives. For 3-hydroxypyridine, the precursor ion [M+H]⁺ has an m/z of 96.0444 nih.gov. Analysis of 3-hydroxypyridine sulfate (B86663) using LC-MS with electrospray ionization (ESI) in negative mode shows a precursor ion [M-H]⁻ at m/z 173.9867 nih.gov. Collision-induced dissociation of this ion produces a major fragment at m/z 94.0289, corresponding to the loss of the sulfo group nih.gov. Similarly, the mass spectrum of 3-hydroxypyridine monoacetate has been documented, aiding in the identification of this derivative nist.gov.

Table 3: Mass Spectrometry Data for 3-Hydroxypyridine and Derivatives

| Compound | Ionization Mode | MS Level | Precursor Ion | Precursor m/z | Key Fragments (m/z) |

| 3-Hydroxypyridine | EI | MS1 | [M]⁺ | 95 | 68, 67, 39 chemicalbook.comnih.gov |

| 3-Hydroxypyridine | ESI (+) | MS2 | [M+H]⁺ | 96.0444 | 68.0495, 67.0417, 78.0338 nih.gov |

| 3-Hydroxypyridine sulfate | ESI (-) | MS2 | [M-H]⁻ | 173.9867 | 94.0289, 79.9571, 66.033 nih.gov |

Luminescence Spectroscopy (e.g., Eu(III)-Centered Luminescence)

Luminescence spectroscopy investigates the light emitted by a substance after absorbing energy. For 3-hydroxypyridine, fluorescence is a key property, with its emission being highly dependent on the protonation state of the molecule nih.gov.

Computational Chemistry and Theoretical Investigations of 3 Hydroxypyridine and Its Anion

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. It is widely applied to study various aspects of 3-hydroxypyridine (B118123) and its anion, from geometry and electronic spectra to reaction mechanisms and tautomeric stability.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For 3-hydroxypyridine and its anion, geometry optimizations are typically performed using DFT with various functionals, such as B3LYP, paired with basis sets like 6-31G*d or cc-pVDZ. nih.govnanobioletters.com These calculations can be performed for an isolated molecule (in vacuo) or by incorporating the influence of a solvent using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov

The PCM approach models the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in a more realistic chemical environment. This is particularly crucial for understanding the behavior of 3-hydroxypyridine, where solvent interactions significantly influence its properties. For instance, DFT calculations have been used to optimize the geometries of metal complexes containing pyridyl ligands, employing basis sets like LANL2DZ for the metal atoms to account for relativistic effects. researchgate.net Such studies provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and reactivity. nanobioletters.com

The 3-hydroxypyridinate anion is an effective ligand in coordination chemistry. DFT calculations are instrumental in quantifying its coordination strength and understanding the electronic perturbations that occur upon binding to a metal center. Deprotonation of the hydroxyl group to form the anion significantly enhances its ability to donate electron density to a metal ion.

Computational analyses of lanthanide (Ln(iii)) complexes with a 3-hydroxy-6-methylpyridyl ligand demonstrate this effect. nih.gov DFT calculations show that upon deprotonation, the coordination strength increases, which is supported by several calculated parameters. For example, in a Yb(iii) complex, the Mayer bond order, a measure of covalency, increases from 0.445 in the protonated state to 0.527 in the deprotonated (anionic) state. nih.gov Concurrently, the orbital overlap between the ligand and the Yb(iii) ion increases, and the distance between the coordinating phenolate (B1203915) oxygen and the metal ion shortens, further indicating a tighter, stronger bond. nih.gov

| Parameter | Protonated Ligand State | Deprotonated Ligand (Anion) State | Reference |

|---|---|---|---|

| Yb(III)-Oxygen Distance | 2.2385 Å | 2.2047 Å | nih.gov |

| Mayer Bond Order | 0.445 | 0.527 | nih.gov |

| Fragment Orbital Overlap (sum of absolute values) | 0.479 | 0.519 | nih.gov |

The protonation state of 3-hydroxypyridine is a critical determinant of its chemical behavior and coordinating ability. DFT modeling is used to evaluate how changes in pH, which alter the protonation state, affect the molecule's interaction with other species, particularly metal ions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules, including their electronic absorption spectra. This method has been successfully applied to 3-hydroxypyridine and its derivatives to predict excitation energies and assign observed absorption bands. nih.gov

For example, TD-DFT calculations combined with the PCM have been used to assign the lowest π → π* excitations of the different tautomers of 3-hydroxypyridine derivatives. nih.gov Furthermore, TD-DFT has been used to explain the experimental observation of a hypsochromic (blue) shift in the UV-Vis absorption spectrum of a Ln(iii)-3-hydroxypyridine complex upon increasing pH. nih.gov The calculations confirmed that this spectral shift is consistent with the deprotonation of the hydroxypyridine ligand, which alters the electronic structure and, consequently, the energy of the electronic transitions. nih.govacs.org These theoretical predictions provide a robust framework for interpreting experimental spectroscopic data. researchgate.net

DFT calculations are a key tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and determining reaction energy barriers. While specific DFT studies on the salt formation of 3-hydroxypyridine are not prominent, the methodology is well-established for analogous reactions.

More directly, DFT has been employed to investigate reaction pathways involving the pyridine (B92270) ring, such as hydrogenation. Computational studies on the hydrodenitrogenation of pyridine over catalyst surfaces like γ-Mo2N have provided detailed mechanistic insights. uobaghdad.edu.iqcdnsciencepub.comresearchgate.net These studies use DFT to:

Determine Adsorption Geometries: Investigate various stable adsorption configurations of the pyridine molecule on the catalyst surface, identifying the most energetically favorable modes (e.g., side-on vs. end-on). uobaghdad.edu.iqcdnsciencepub.com

Model Reaction Steps: Elucidate the stepwise mechanism, such as the hydrogenation of pyridine to piperidine, often following a Langmuir–Hinshelwood mechanism where adsorbed species react. cdnsciencepub.comresearchgate.net

Calculate Energetics: Determine adsorption energies and the energy barriers for each step in the reaction pathway, which helps in understanding reaction kinetics and catalyst efficiency. researchgate.net

These computational models provide a foundational understanding of the reaction pathways for the pyridine core, which is directly applicable to derivatives like 3-hydroxypyridine.

3-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 3-pyridone. This equilibrium is highly sensitive to the molecular environment. DFT and other ab initio calculations have been extensively used to study this phenomenon. rsc.org

Molecular Structure, Optical, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules. nih.gov For 3-hydroxypyridine, DFT calculations, often using the B3LYP functional with a 6-31G(d) or larger basis set, are used to determine the most stable geometric structures. nih.gov

3-Hydroxypyridine exists in a tautomeric equilibrium between its enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridin-1-ium-3-olate). nih.gov In the gas phase, the enol form is favored, but in aqueous solution, the zwitterionic keto form is significantly stabilized by hydrogen bonds, leading to the coexistence of both structures in nearly equal proportions. nih.govacs.org The deprotonated form, the 3-hydroxypyridinolate anion, is generated by the removal of the hydroxyl proton.

Computational optimizations reveal distinct structural parameters for each tautomer. The enol form maintains a classic aromatic pyridine ring with a C-O single bond, while the keto form shows significant changes in bond lengths, indicating a loss of aromaticity with more pronounced double and single bond character within the ring and a C=O double bond. researchgate.net

Table 1: Calculated Geometrical Parameters of 2-Hydroxypyridine (B17775) Tautomers (as a reference model for bond length changes) Calculations performed at the CAM-B3LYP/aug-cc-pvdz level of theory. Bond lengths are in angstroms (Å) and angles are in degrees (°).

| Parameter | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |

| C2-N1 | 1.327 | 1.399 |

| C6-N1 | 1.348 | 1.371 |

| C2-O7 | 1.351 | 1.225 |

| C2-C3 | 1.417 | 1.450 |

| C3-C4 | 1.381 | 1.365 |

| ∠C6-N1-C2 | 117.8 | 122.1 |

| ∠N1-C2-O7 | 117.4 | 126.6 |

Data adapted from a computational study on 2-hydroxypyridine, which serves as a well-documented analog for illustrating the structural changes during tautomerization. nih.gov

The electronic properties are also significantly influenced by tautomerism and protonation state. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. For 3-hydroxypyridine, the HOMO and LUMO are primarily π-orbitals distributed across the pyridine ring. The energy gap between these frontier orbitals is a critical factor in the molecule's stability and optical properties. Upon deprotonation to form the anion, the increase in electron density is expected to raise the energy of the HOMO significantly, thereby reducing the HOMO-LUMO gap and causing a red-shift (a shift to longer wavelengths) in its absorption spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.comrsc.org It provides information on vertical transition energies, which correspond to electronic excitations from the ground state to various excited states, and the oscillator strengths, which determine the intensity of these transitions. units.it

For 3-hydroxypyridine, TD-DFT calculations are essential to disentangle the overlapping absorption spectra of the enol and keto tautomers that coexist in solution. acs.org The enol form typically exhibits a π→π* transition at a shorter wavelength, while the zwitterionic keto form, with its more extended conjugation and charge separation, shows a characteristic absorption at a longer wavelength. rsc.org

Computational studies have explored the proton transfer mechanism in both the ground and excited states. In the excited state, an intramolecular proton transfer (ESIPT) can occur, converting the excited enol form (N) to its keto tautomer (T). TD-DFT calculations can map the potential energy surface for this process, revealing the energy barriers involved. For the 3-hydroxypyridine monomer in an excited state, a single energy barrier of approximately 13.1 kcal/mol has been calculated for the direct proton transfer. This barrier is significantly reduced in the presence of water molecules that can act as a "proton wire." researchgate.net

Table 2: Calculated Excited-State Proton Transfer (ESPT) Energy Profile for 3-Hydroxypyridine-(H₂O)₃ Cluster Calculations performed to model the water-assisted proton transfer mechanism.

| State | Relative Energy (kcal/mol) |

| Initial State (Enol-water complex) | 0.0 |

| Transition State | 3.1 |

| Final State (Keto-water complex) | - |

Data sourced from a TD-DFT study on the multiple proton transfer of 3-hydroxypyridine in an aqueous environment. researchgate.net

For the 3-hydroxypyridinolate anion, TD-DFT calculations would predict its electronic transitions. Due to the increased electron density and higher HOMO energy level compared to the neutral species, the lowest energy π→π* transition of the anion is expected to be significantly lower in energy, resulting in absorption at a longer wavelength.

ZINDO Calculations for Spectroscopic Correlation

ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical quantum chemistry method that has been historically used for calculating electronic spectra of large molecules. While largely superseded by the more accurate and robust TD-DFT methods, ZINDO can still provide qualitatively useful estimations of excitation energies, particularly for π-conjugated systems, at a much lower computational cost.

The method is parameterized to reproduce experimental spectroscopic data, and ZINDO/S (ZINDO for spectroscopy) is specifically designed to calculate UV-Vis spectra. It has been shown to provide adequate estimations of excitation energies for various π-conjugated dyes.

While extensive modern literature applying ZINDO to 3-hydroxypyridine is scarce due to the prevalence of DFT, the principles of its application remain relevant. ZINDO calculations would be used to predict the electronic transition energies and intensities, which could then be correlated with experimental spectra to assign specific absorption bands to the enol, keto, and anionic forms of the molecule. The accuracy of such correlations would depend on the quality of the parameterization for this specific class of heterocyclic compounds.

Orbital Overlap Analysis

The concept of orbital overlap is fundamental to understanding chemical bonding and reactivity. In computational chemistry, this is analyzed through the visualization and characterization of molecular orbitals (MOs), particularly the frontier molecular orbitals (HOMO and LUMO). rsc.org

For 3-hydroxypyridine, the HOMO and LUMO are π-type orbitals. In the enol tautomer, the HOMO is distributed across the pyridine ring and the oxygen atom, while the LUMO is a π* anti-bonding orbital. The primary electronic transition (HOMO→LUMO) corresponds to a π→π* excitation. The spatial distribution of these orbitals indicates the regions of the molecule involved in electronic transitions and where electrophilic or nucleophilic attacks are most likely to occur.

In a hydrogen-bonded complex of 3-hydroxypyridine with water, computational studies show that the HOMO and LUMO electron densities are localized almost exclusively on the 3-hydroxypyridine moiety. wayne.edu The character of the HOMO-LUMO transition is a classic π→π* transfer, which increases electron density around the ring nitrogen in the excited state, facilitating the proton transfer process. wayne.edu

Upon deprotonation to form the 3-hydroxypyridinolate anion, the character of the frontier orbitals changes. The HOMO becomes higher in energy and is expected to have a greater contribution from the negatively charged oxygen atom, indicating a site of high nucleophilicity. The LUMO is likely to remain a π* orbital of the pyridine ring. The overlap between the HOMO of the anion (as a nucleophile) and the LUMO of an electrophile would govern its chemical reactivity.

Free Energy Landscapes of Prototropic Tautomerism

The tautomeric equilibrium between 3-hydroxypyridine (enol) and its zwitterionic 3-pyridone (keto) form can be described by a free energy landscape. Computational methods, particularly DFT combined with continuum solvation models, are used to calculate the relative energies of the tautomers and the energy barrier of the transition state connecting them. nih.govsemanticscholar.org

In the gas phase, calculations consistently show that the enol form (3-hydroxypyridine) is more stable. However, in polar solvents like water, the zwitterionic keto form is significantly stabilized through strong hydrogen bonding interactions with solvent molecules. acs.org This leads to a dramatic shift in the equilibrium.

The potential energy surface for the proton transfer can be mapped computationally. For the uncatalyzed, direct transfer of a proton from the oxygen to the nitrogen, the activation energy barrier is quite high. For the related 2-hydroxypyridine system, the gas-phase activation energy for this intramolecular 1,3-proton shift is calculated to be very high, around 137 kJ/mol (approx. 32.7 kcal/mol), suggesting the process is slow without a catalyst or solvent assistance. semanticscholar.org

Solvent molecules, particularly water, can act as a bridge, facilitating the proton transfer through a lower energy pathway. This is known as a Grotthuss-type mechanism. Calculations on a 3-hydroxypyridine-(H₂O)₃ cluster show that the barrier for this water-assisted proton transfer is dramatically lowered. For the excited state, the barrier was found to be only 3.1 kcal/mol, indicating a very rapid transfer. researchgate.net This demonstrates the critical role of the environment in modulating the free energy landscape of tautomerism.

Coordination Chemistry and Supramolecular Assemblies Involving 3 Hydroxypyridine Anion

Ligand Properties of the 3-Hydroxypyridine (B118123) Anion

The coordination behavior of the 3-hydroxypyridine anion is dictated by its electronic structure and the presence of two potential donor atoms, the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group.

The 3-hydroxypyridine anion typically acts as a bidentate ligand, coordinating to metal ions through the pyridyl nitrogen and the phenolate (B1203915) oxygen atoms. This (N,O) coordination forms a stable five-membered chelate ring. This mode of coordination has been observed in complexes with a range of metal ions, including iron(III), copper(II), zinc(II), and lanthanides. nih.govnih.gov The delocalized negative charge between the nitrogen and oxygen atoms after deprotonation enhances its ability to form stable complexes. rsc.org

The specific coordination can sometimes vary. For instance, in some copper pyridonate complexes, distinct infrared spectroscopy absorptions indicate different binding modes, such as terminal and bridging κ¹-O bound pyridonates and μ₂-O bound pyridonates. rsc.org

Table 1: Chelation Modes of Pyridonate Ligands

| Chelation Mode | Description |

|---|---|

| κ²-N,O | Bidentate coordination through both the nitrogen and oxygen atoms, forming a chelate ring. |

| κ¹-N | Monodentate coordination through the nitrogen atom only. |

| κ¹-O | Monodentate coordination through the oxygen atom only. |

| μ₂-O | Bridging coordination where the oxygen atom is bound to two metal centers. |

Pyridonate ligands, including the 3-hydroxypyridine anion, can exhibit hemilability. rsc.orgwikipedia.org Hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center while the other remains coordinated. wikipedia.org In the case of the 3-hydroxypyridine anion, this can involve a change from a bidentate κ²-N,O coordination to a monodentate κ¹-N or κ¹-O coordination. rsc.org This dynamic behavior can create a vacant coordination site on the metal, which can be crucial for catalytic applications by allowing for the coordination of substrate molecules. rsc.orgresearchgate.net The reversible nature of this change helps to stabilize the active catalytic species. wikipedia.org

The coordination of the 3-hydroxypyridine anion to metal ions is highly sensitive to pH. rsc.orgresearchgate.netrsc.org The protonation state of the hydroxyl group is pH-dependent, and deprotonation is necessary for the formation of the anionic ligand that can effectively chelate metal ions. researchgate.net This pH-dependent coordination has been exploited in the design of pH-responsive probes. As the pH of the environment changes, the protonation state of the hydroxypyridine ligand is altered, which in turn affects the coordination to the metal ion. rsc.orgresearchgate.net This change in coordination can lead to measurable changes in the spectroscopic or magnetic properties of the metal complex, allowing for the sensing of pH. rsc.orgrsc.org For example, with lanthanide(III) ions, the deprotonation of the hydroxypyridine ligand between pH 6 and 8 increases the electron density on the coordinating oxygen, perturbing the ligand field and leading to changes in the NMR shift. rsc.orgrsc.org

Formation and Characterization of Metal Complexes

The unique properties of the 3-hydroxypyridine anion have led to the synthesis and characterization of a variety of metal complexes with interesting and useful properties.

Complexes of 3-hydroxypyridine derivatives with lanthanide(III) ions have been developed as pH-responsive probes for magnetic resonance spectroscopy (MRS). rsc.orgresearchgate.netrsc.org Differences in tissue pH can be indicative of pathological conditions such as cancer, making in vivo pH mapping a valuable diagnostic tool. rsc.orgresearchgate.net

In these probes, a 3-hydroxy-6-methylpyridyl group is often incorporated into a larger chelating scaffold, such as one based on a cyclen macrocycle. rsc.orgrsc.org The protonation state of the hydroxypyridine moiety changes with pH, which alters its coordinating ability. rsc.orgresearchgate.net This change in coordination affects the magnetic field generated by the paramagnetic lanthanide ion, leading to a change in the chemical shift of nearby reporter nuclei that can be detected by NMR. rsc.orgresearchgate.net The pH response of these complexes has been characterized using various techniques, including UV-Vis, fluorescence, and NMR spectroscopies, and supported by computational studies. rsc.orgresearchgate.net For instance, the UV-Vis absorption spectrum of a Eu(III) complex with a 3-hydroxypyridine-containing ligand shows a hypsochromic shift with increasing pH, consistent with deprotonation. researchgate.net Similarly, the luminescence intensity of the Eu(III) complex decreases with increasing pH. researchgate.net

Table 2: pH-Responsive Properties of a Yb(III)-DO3A-HMP Complex

| Property | Observation | pH Range |

|---|---|---|

| NMR Chemical Shift | The resonance of the pyridyl methyl group shifts significantly. | 6 to 8 |

| Linearity of Shift | The response is linear, allowing for quantitative pH measurement. | 6.5 to 7.5 |

| Response Rate | -0.4 ppm/pH unit | 6 to 8 |

Data sourced from studies on a Ytterbium(III) complex with a 1,4,7-tris(carboxymethyl)-10-(3-hydroxy-6-methylpyridylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-HMP) ligand. rsc.org

The 3-hydroxypyridine anion also forms stable complexes with the oxovanadium(IV) cation (V(IV)O or vanadyl). These complexes have been investigated for their potential therapeutic applications. For example, bis(3-hydroxy-4-pyronato)oxovanadium(IV) and related complexes have shown potential as anti-diabetic agents. mdpi.com The coordination chemistry of vanadium with 3-hydroxypyridinone derivatives is crucial to their biological activity and stability. The specific structure and properties of these complexes can be tuned by modifying the substituents on the pyridinone ring.

Iron (Fe(II)) Complexes

The coordination chemistry of the 3-hydroxypyridine anion with iron(II) is not as extensively documented as its iron(III) counterpart. High-affinity iron(III)-selective ligands are known to also sequester iron(II), with the resulting complex often undergoing oxidation to the more stable iron(III) state under aerobic conditions. nih.gov This tendency for oxidation may contribute to the relative scarcity of detailed studies on stable Fe(II)-3-hydroxypyridinate complexes.

Computational studies on a range of hydroxypyridinone-iron complexes have provided insights into their redox properties and binding affinities. nih.govup.pt These studies, while not exclusively focused on the simple 3-hydroxypyridine anion, suggest that substitutions on the pyridinone ring can influence the electronic properties and, consequently, the stability of both Fe(II) and Fe(III) complexes.

The redox behavior of iron complexes with hydroxypyridinone-based ligands has been a subject of interest, particularly in the context of their biological applications. flinnprep.com The relative stability of the Fe(II) and Fe(III) oxidation states is a key factor in their potential as iron chelators.

Detailed research findings, including synthetic procedures and comprehensive characterization data for simple Fe(II) complexes with the 3-hydroxypyridine anion, remain limited in the public domain.

Iridium (Ir) Complexes

The coordination chemistry of iridium with the 3-hydroxypyridine anion is not well-documented in the reviewed scientific literature. While the coordination chemistry of iridium with various nitrogen- and oxygen-donating ligands is extensive, scispace.comresearchgate.netchemrxiv.orgmdpi.comanalis.com.myresearchgate.netnih.govresearchgate.netmdpi.comnih.govnih.govrsc.orgmdpi.comrsc.orgnih.govresearchgate.netnih.gov specific examples involving the 3-hydroxypyridinate ligand are notably absent.

Iridium complexes are of significant interest due to their rich photophysical and photochemical properties, which are finely tunable by the ligand environment. researchgate.netchemrxiv.organalis.com.mymdpi.com The electronic properties of the ligands, such as their ability to act as sigma-donors or pi-acceptors, play a crucial role in determining the characteristics of the resulting iridium complexes. chemrxiv.org

Despite the broad scope of research into iridium coordination chemistry, detailed studies on the synthesis, characterization, and properties of iridium complexes featuring the 3-hydroxypyridine anion as a ligand could not be found in the available literature.

Integration into Metal-Organic Frameworks (MOFs)

The use of the 3-hydroxypyridine anion as a linker in the construction of metal-organic frameworks (MOFs) is not extensively reported. MOFs are a class of porous coordination polymers where metal ions or clusters are connected by organic ligands to form extended networks. rsc.org The properties of MOFs, including their porosity and functionality, are highly dependent on the choice of the organic linker. iastate.edu

Pyridine-based linkers are commonly employed in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen. alfa-chemistry.com Functional groups on the pyridine ring can be used to tune the properties of the resulting framework. For instance, the incorporation of pyridine and bipyridine carboxylate linkers has been used to create Zn-MOFs with open metal sites. rsc.org

Hydrothermal and solvothermal methods are common techniques for the synthesis of MOFs. google.comresearchgate.netrsc.orgrsc.org These methods involve heating a mixture of the metal salt and the organic linker in a suitable solvent to promote the crystallization of the framework.

While the use of functionalized pyridine ligands in MOF synthesis is a well-established strategy, nih.govacs.org specific examples of MOFs constructed from the 3-hydroxypyridine anion as the primary building block are not prevalent in the reviewed literature.

Crystallographic Studies of Coordination Compounds

Detailed crystallographic studies on coordination compounds of Fe(II), Iridium, and Titanium with the 3-hydroxypyridine anion are scarce in the publicly available literature. While crystal structures for numerous metal complexes have been determined, rsc.org specific data for the compounds of interest in this article are not readily found.

For iron complexes, a significant number of crystal structures have been reported, including those with polypyridyl ligands. rsc.orgnih.govmdpi.comnih.gov However, specific crystallographic information for simple Fe(II)-3-hydroxypyridinate complexes is not available in the surveyed databases.

Similarly, while the crystal structures of various iridium complexes have been elucidated, mdpi.comanalis.com.myresearchgate.netnih.gov none of the reviewed studies feature the 3-hydroxypyridine anion as a ligand.

In the case of titanium, crystallographic data is available for complexes with other organic ligands, nih.govnih.govmetalspiping.com but not specifically for those involving the 3-hydroxypyridine anion. The Cambridge Structural Database (CSD) is a primary resource for crystallographic data, but searches for these specific complexes did not yield relevant results.

Catalysis and Organometallic Applications of 3 Hydroxypyridine Derived Systems

Ligand Design and Modification for Homogeneous Catalysis

The design and modification of ligands are central to advancing homogeneous catalysis, and 3-hydroxypyridine (B118123) offers a versatile and tunable framework. nih.gov The strategic placement of the hydroxyl group at the 3-position of the pyridine (B92270) ring allows for the creation of bidentate or polydentate ligands through modifications at other positions of the ring. These modifications are crucial for fine-tuning the steric and electronic properties of the resulting metal complexes, which in turn dictates their catalytic activity and selectivity. frontiersin.org

One common strategy involves the introduction of phosphine (B1218219) groups, leading to the formation of P,N-ligands. For instance, the combination of the pyridinol scaffold with phosphine moieties has been explored to create ligands that can effectively stabilize transition metal centers. The electronic nature of the ligand can be adjusted by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. Similarly, the steric environment around the metal center can be controlled by varying the bulkiness of the substituents on the phosphorus atom.

The development of such tailored ligands is a key step in creating catalysts for specific applications. The ability to systematically alter the ligand structure allows for the optimization of catalyst performance for a desired chemical transformation. nih.gov

Applications in Hydrogenation Reactions (e.g., Iridium-catalyzed)

Complexes derived from 3-hydroxypyridine have demonstrated significant utility in hydrogenation reactions. Iridium complexes, in particular, have been shown to be effective catalysts for the selective hydrogenation of various substrates. For instance, the hydrogenation of 3-hydroxypyridinium (B1257355) salts can be achieved using a homogeneous iridium catalyst, providing a direct route to substituted piperidin-3-one (B1582230) derivatives. nih.gov These products are valuable intermediates in organic synthesis and are found in many pharmaceutical agents. nih.gov

The catalytic hydrogenation of 3-hydroxypyridines to the corresponding hydroxypiperidines has also been explored using platinum group metal catalysts. google.com In some cases, the reaction is facilitated by the use of an anhydride (B1165640) of a saturated aliphatic monocarboxylic acid as a solvent, which stabilizes the enol form of the hydroxypyridine. google.com

The following table summarizes representative examples of hydrogenation reactions involving 3-hydroxypyridine derivatives.

| Substrate | Catalyst | Product | Key Features |

| 3-Hydroxypyridinium salts | Homogeneous Iridium Catalyst | 2- and 4-substituted piperidin-3-ones | High yields, mild reaction conditions, high chemoselectivity. nih.gov |

| 3-Hydroxypyridine | Platinum or Palladium on carbon | 3-Hydroxypiperidine | Requires an acid anhydride solvent for rapid hydrogenation. google.com |

This table presents a selection of hydrogenation reactions and is not exhaustive.

Role in Carbonyl Derivative Hydrogenation

The application of 3-hydroxypyridine-derived systems extends to the hydrogenation of carbonyl derivatives. The unique properties of these ligands can facilitate the reduction of ketones and aldehydes. For instance, ruthenium complexes bearing 2-hydroxypyridine-based ligands have been shown to be effective in the C-alkylation of ketones with alcohols through a borrowing-hydrogen methodology, which involves both dehydrogenation and hydrogenation steps. nih.gov

While direct examples focusing solely on 3-hydroxypyridine in carbonyl hydrogenation are specific, the broader class of hydroxypyridine ligands has shown significant promise. The hydroxyl group can play a crucial role in the catalytic cycle, often participating in proton transfer steps that are key to the hydrogenation of the carbonyl group.

Iron complexes with tridentate ligands derived from pyridine have also been investigated for the hydrogenation of aldehydes and ketones. google.com These systems can operate under base-free conditions, which is a significant advantage in many synthetic applications. google.com

Metal-Ligand Cooperativity in Catalytic Activation (e.g., H2 Activation)

A key feature of catalysis with 3-hydroxypyridine-derived ligands is the potential for metal-ligand cooperativity. This phenomenon involves the active participation of both the metal center and the ligand in the catalytic cycle, often leading to enhanced reactivity and selectivity. mdpi.com In the context of hydrogenation, this cooperativity is particularly important for the activation of dihydrogen (H2).

The hydroxyl group of the 3-hydroxypyridine ligand can act as a proton shuttle, facilitating the heterolytic cleavage of the H-H bond. mdpi.com In this process, the metal center typically binds the hydride (H-), while the proton (H+) is transferred to the oxygen atom of the hydroxyl group or another basic site on the ligand. This cooperative activation of H2 can lead to more efficient hydrogenation pathways.

Iridium complexes with O- and S-donor ligands, including hydroxido ligands, have been studied for their reactivity with dihydrogen. mdpi.com Theoretical calculations, such as DFT, have been employed to understand the mechanism of H2 activation and the subsequent steps in the catalytic cycle. mdpi.com The ability of the ligand to participate in proton transfer is a recurring theme in these systems and is a testament to the importance of metal-ligand cooperativity. ethz.ch

Potential in Asymmetric Synthesis

The development of chiral ligands is paramount for asymmetric catalysis, and the 3-hydroxypyridine scaffold provides a promising starting point for the design of such ligands. By introducing chiral centers into the ligand framework, it is possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. diva-portal.org

While the direct application of chiral 3-hydroxypyridine ligands in asymmetric synthesis is an area of ongoing research, the principles of chiral ligand design are well-established. nih.gov For example, C2-symmetric bipyridines with chiral substituents have been successfully used in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The modular nature of pyridine-containing ligands allows for the systematic variation of steric and electronic properties to optimize enantioselectivity. diva-portal.org

The synthesis of enantiomerically enriched 3-substituted piperidines, which can be derived from 3-hydroxypyridine, is an area of significant interest due to their prevalence in pharmaceuticals. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to access these valuable building blocks with high enantioselectivity. nih.gov The design of new chiral ligands based on the 3-hydroxypyridine core could lead to novel and efficient methods for the asymmetric synthesis of these and other important chiral molecules.

Biochemical Interactions and Enzymatic Studies in Vitro and Mechanistic

Substrate and Inhibitor Studies in Enzyme Kinetics

The interaction of 3-hydroxypyridine (B118123) derivatives with enzymes has been a subject of in vitro studies, revealing their potential as both substrates and inhibitors. For instance, derivatives of 3-hydroxypyridine have demonstrated significant modulatory effects on the activity of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.

In one study, the 3-hydroxypyridine derivative emoxypine was shown to inhibit both forms of the enzyme, MAO-A and MAO-B, over a wide range of concentrations. The inhibitory effect was more pronounced on MAO-A, with activity decreasing by 34–44% at concentrations of 10⁻⁸–10⁻⁹ M and by 31–45% at concentrations of 10⁻³–10⁻⁵ M. Its effect on MAO-B was less marked, showing a 7–10% decrease in activity at similar concentrations. Another compound, Mexidol, which is a derivative of both 3-hydroxypyridine and succinic acid, also exhibited inhibitory actions, reducing MAO-A activity by 13% and MAO-B activity by 4%.

These findings highlight that the chemical structure of 3-hydroxypyridine derivatives dictates the nature and extent of their interaction with enzymes. The presence of different functional groups can lead to varying degrees of inhibition. The kinetics of such interactions often follow competitive inhibition models, where the inhibitor molecule competes with the natural substrate for the enzyme's active site. In competitive inhibition, the inhibitor does not affect the maximum reaction rate (Vmax), but it increases the Michaelis-Menten constant (Km), indicating that a higher substrate concentration is needed to achieve half-maximal velocity.

Table 1: In Vitro Effects of 3-Hydroxypyridine Derivatives on Monoamine Oxidase (MAO) Activity

| Compound | Enzyme Target | Observed Effect | Concentration Range | Percentage of Activity Modulation |

|---|---|---|---|---|

| Emoxypine | MAO-A | Inhibition | 10⁻⁹ to 10⁻³ M | 31 - 45% decrease |

| Emoxypine | MAO-B | Inhibition | 10⁻⁹ to 10⁻⁶ M | 7 - 10% decrease |

| Mexidol | MAO-A | Inhibition | Not Specified | 13% decrease |

| Mexidol | MAO-B | Inhibition | Not Specified | 4% decrease |

Data sourced from in vitro experiments on MAO modulation.

Interaction with Cellular Metabolic Pathways

3-Hydroxypyridine and its derivatives are structurally related to components of the vitamin B3 family and can interact with their metabolic pathways. Vitamin B3 is essential for the synthesis of the redox cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). The degradation products of NAD(P)(H) include various pyridones, which are oxidized forms of nicotinamide and its derivatives.

The catabolism of 3-hydroxypyridine in certain microorganisms proceeds via the maleamate (B1239421) pathway. This pathway involves a series of enzymatic reactions that break down the pyridine (B92270) ring. The initial step is the hydroxylation of 3-hydroxypyridine to produce 2,5-dihydroxypyridine (B106003). This intermediate is then further metabolized, leading to the formation of maleamate, which is subsequently converted to fumarate, a key intermediate in the citric acid cycle (Krebs cycle). This integration demonstrates a direct link between the degradation of a pyridine compound and central cellular metabolism.

Role in Microbial Degradation Pathways (e.g., 3-Hydroxypyridine Catabolism)

The microbial degradation of 3-hydroxypyridine (3HP) has been studied for several decades and serves as a crucial process for recycling this N-heterocyclic compound in the environment. Bacteria capable of utilizing 3HP as a sole source of carbon, nitrogen, and energy have been isolated, such as Ensifer adhaerens HP1 and Agrobacterium sp. DW-1.

The primary catabolic route for 3HP in these microbes is the maleamate pathway. The key steps are:

Hydroxylation: The pathway is initiated by the hydroxylation of 3-hydroxypyridine at the C-6 position to form 2,5-dihydroxypyridine (2,5-DHP). This initial step is catalyzed by a novel four-component dehydrogenase enzyme, HpdA, in E. adhaerens HP1.

Ring Cleavage: The resulting 2,5-DHP undergoes oxidative ring cleavage, a reaction catalyzed by a dioxygenase, to yield N-formylmaleamic acid and formate.

Deformylation and Deamination: N-formylmaleamic acid is then deformylated to maleamic acid, which is subsequently deaminated by an amidase to produce maleate (B1232345) and ammonia (B1221849).

Isomerization: Finally, maleate is isomerized to fumarate, which enters central metabolic pathways.

A gene cluster, designated 3hpd, has been identified in E. adhaerens HP1 as being responsible for the degradation of 3HP. This cluster contains the genes for the key enzymes in the pathway, including 3-hydroxypyridine dehydrogenase (hpdA), 2,5-dihydroxypyridine dioxygenase (hpdB), N-formyl maleamic acid deformylase (hpdC), maleamate amidase (hpdD), and maleate isomerase (hpdE).

Mechanistic Studies of Oxidative Ring-Opening by Enzymes (e.g., 2-Methyl-3-hydroxypyridine-5-carboxylic acid Oxygenase)

The enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) provides a well-studied model for the oxidative ring-opening of 3-hydroxypyridine derivatives. MHPCO is a flavoprotein monooxygenase that catalyzes a key ring-cleavage step in the bacterial degradation of vitamin B6. It converts 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) into α-(N-acetylaminomethylene)succinic acid (AAMS).

Unlike typical flavin-containing aromatic hydroxylases that produce hydroxylated aromatic products, MHPCO catalyzes a subsequent aromatic ring-cleavage reaction, yielding an acyclic product. Kinetic studies have revealed an ordered mechanism for this reaction. The substrate, MHPC, binds to the enzyme first, followed by NADH. The first product, NAD+, is then released. This is followed by the binding of molecular oxygen, and finally, the release of the ring-cleaved product, AAMS. The inhibition of the enzyme by NAD+, which competes with oxygen, supports this ordered kinetic mechanism.

Theoretical studies using density functional theory have further elucidated the mechanism. These calculations indicate that the hydroxylation of the substrate and the subsequent ring-opening process occur within the enzyme's active site, where the availability of water is limited. The instability of the hydroxylated intermediate is a key factor driving the formation of the acyclic product instead of a re-aromatized hydroxylated pyridine.

Table 2: Kinetic Mechanism of 2-Methyl-3-hydroxypyridine-5-carboxylic acid Oxygenase (MHPCO)

| Step | Event | Reactant/Product |

|---|---|---|

| 1 | Binding | 2-methyl-3-hydroxypyridine-5-carboxylic acid (Substrate) |

| 2 | Binding | NADH (Co-substrate) |

| 3 | Release | NAD+ (Product 1) |

| 4 | Binding | O₂ (Co-substrate) |

| 5 | Catalysis | Reductive Oxygenation and Ring Cleavage |

| 6 | Release | α-(N-acetylaminomethylene)succinic acid (Product 2) |

Based on steady-state kinetic data for the MHPCO-catalyzed reaction.

In Vitro Studies of Photosensitizer Mechanisms (e.g., Oxidative Stress, Cell Proliferation, Apoptosis)

3-Hydroxypyridine derivatives have been identified as potential endogenous photosensitizers. A photosensitizer is a molecule that, upon absorbing light, can induce chemical changes in other nearby molecules. This property is the basis of photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS).

In vitro studies on human skin cells have shown that 3-hydroxypyridine derivatives can act as photosensitizers under UVA irradiation. This photosensitization leads to an increase in intracellular peroxide formation and the activation of stress-related signaling pathways, such as the p38 mitogen-activated protein kinase pathway, indicating a photooxidative mechanism. Furthermore, these derivatives were found to be potent photosensitizers of macromolecular damage, causing protein photocross-linking and photooxidation of peptides with the incorporation of molecular oxygen.

The mechanism of action for photosensitizers generally involves two pathways:

Type I Reaction: The excited photosensitizer reacts directly with a substrate, transferring an electron or proton to form free radicals. These radicals can then react with oxygen to produce ROS.

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

The generation of these ROS leads to oxidative stress, which can damage cellular components and ultimately trigger cell death pathways like apoptosis and necrosis.

Ligand-Receptor Binding Interactions (e.g., Hydrogen Bonding)

The interaction of 3-hydroxypyridine and its derivatives with biological receptors is fundamentally governed by non-covalent interactions, with hydrogen bonding playing a particularly critical role. Hydrogen bonds are essential for the specificity and stability of ligand-receptor complexes, influencing binding affinity and the catalytic activity of enzymes.

The structure of 3-hydroxypyridine, containing both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor), allows it to form specific hydrogen bonds within a receptor's binding pocket. Theoretical studies on related molecules, such as 3-bromo-2-hydroxypyridine, have shown the formation of strong intermolecular O–H···N hydrogen bonds, which can lead to the formation of dimers.

Advanced Research on Derived Forms and Materials

Crystalline Forms and Polymorphism of 3-Hydroxypyridine (B118123) Derivatives (e.g., Salts, Co-crystals, Solvates, Hydrates)

The ability of 3-hydroxypyridine derivatives to form a variety of crystalline structures, including salts, co-crystals, solvates, and hydrates, is a significant area of research in crystal engineering. nih.gov These different solid forms can exhibit distinct physicochemical properties, such as solubility and stability, without altering the intrinsic chemical nature of the active pharmaceutical ingredient (API). nih.gov

Co-crystals are crystalline materials composed of at least two different molecules, typically an API and a co-former, in a specific stoichiometric ratio within the same crystal lattice. nih.gov These components are linked by non-ionic and noncovalent bonds. nih.gov The formation of co-crystals is a strategic approach to enhance the stability of moisture-sensitive drugs. nih.gov The rationale behind this stability enhancement often lies in the engagement of free hydrogen bonding sites, which are primary locations for moisture uptake. nih.gov Research has shown that co-crystallization can improve the stability and dissolution profile of APIs. nih.govnih.gov The Food and Drug Administration (FDA) categorizes co-crystals as a type of polymorph, distinguishing them from solvates and salts, which facilitates their regulatory pathway. nih.gov

The formation of supramolecular synthons, which are structural units formed by intermolecular interactions, is key to creating co-crystals. acs.org The hydroxyl and pyridine (B92270) groups of 3-hydroxypyridine derivatives are particularly effective at forming these synthons. For instance, the hydroxyl-pyridine supramolecular heterosynthon is found in over 99% of crystal structures containing these two moieties, indicating a highly reliable interaction for crystal engineering. researchgate.net

3-Hydroxypyridine readily forms salts with various acids. Research has demonstrated the synthesis of 3-hydroxypyridinium (B1257355) O-terpenyl aryldithiophosphonates through reactions with O-terpenyl aryldithiophosphonic acids. researchgate.net These reactions yield crystalline solids. researchgate.net The table below details examples of such synthesized salts.

| 3-Hydroxypyridinium Salt Derivative | Yield | Key Analytical Data | Reference |

|---|---|---|---|

| O-endo-(1S)-(−)-trimethylbicyclo[2.2.1]hept-2-yl 4-metoxyphenyldithiophosphonate | 76% | [α]20D = –13.5 (c = 1.00, EtOH) | researchgate.net |

| O-(R,S)-(±)-trimethylbicyclo[2.2.1]hept-2-yl 4-metoxyphenyldithiophosphonate | 88% | {РH} NMR (161.98 MHz, EtOH, δ, ppm): 104.7 and 106.8 (1:0.14) | researchgate.net |

| O-(1R,2S,5R)-(−)-2-isopropyl-5-methylcyclohex-yl 3,5-di-tert-butylphenyldithiophosphonate | 80% | Data not specified in abstract | researchgate.net |

Development of Advanced Spectroscopic Probes (e.g., Paramagnetic pH-Responsive MRS Probes)

Derivatives of 3-hydroxypyridine are being developed into advanced spectroscopic tools, particularly as paramagnetic pH-responsive probes for magnetic resonance spectroscopy (MRS). nih.gov These probes are valuable for non-invasively mapping pH differences in biological tissues, which can be diagnostic for conditions like cancer that alter cellular metabolism. nih.gov

A notable example involves incorporating a 3-hydroxy-6-methylpyridyl group into a lanthanide (Ln(iii)) complex. nih.gov The protonation state of the hydroxypyridine group is sensitive to the surrounding pH. nih.gov This change in protonation alters the ligand's coordinating ability, which in turn affects the dipolar field of the lanthanide ion. nih.gov This effect creates a measurable change in the chemical shift of nearby reporter nuclei, allowing for pH determination. nih.gov

Research has focused on a Yb(III)-DO3A-HMP complex, where HMP stands for hydroxymethylpyridyl. The complex demonstrates a linear change in the chemical shift of a paramagnetically-shifted methyl resonance over the biologically relevant pH range of 6 to 8. nih.govrsc.org The pKa of the hydroxypyridine group within this complex was identified to be 7. rsc.org The pH response has been characterized using UV-Vis, fluorescence, and NMR spectroscopies. nih.gov

The table below summarizes the observed chemical shift changes in the Yb(III)-DO3A-HMP probe at different pH values, illustrating its function as a responsive MRS probe.

| pH | Chemical Shift (ppm) of Methyl Resonance | Reference |

|---|---|---|

| ~6.0 | ~ -5.5 | rsc.org |

| ~7.0 | ~ -6.0 | rsc.org |

| ~8.0 | ~ -6.5 | rsc.org |

Data interpreted from stacked NMR spectra showing a ~1ppm change in chemical shift with pH. rsc.org

The development of these probes benefits from the ease of incorporating the hydroxypyridyl group into tetraazamacrocycles using inexpensive reagents. nih.gov This dual function as both a reporter and a responsive group in a single unit simplifies the design of multifunctional probes for sensitive in vivo pH mapping. nih.gov

Derivatives as Intermediates in Fine Chemical Synthesis

3-Hydroxypyridine and its derivatives are valuable intermediates in fine chemical synthesis due to their structural similarity to vitamin B6 compounds and their versatile reactivity. google.com They serve as foundational building blocks for a range of more complex molecules, including pharmaceuticals and specialized chemical agents. google.comgoogle.com

One significant application is in the synthesis of substituted 3-hydroxypyridines. nih.gov Researchers have developed synthetic routes using ring-closing olefin metathesis (RCM) of nitrogen-containing dienes as a key step to produce these compounds. nih.gov Another patented method involves the reaction of 2-acylfuran with an ammonia (B1221849) solution, which improves the yield and reduces waste compared to previous methods. google.com

Furthermore, 3-hydroxypyridine derivatives are crucial in creating biologically active compounds. For example, they are used to synthesize novel 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions, which have been investigated for their potential as tyrosinase inhibitors. nih.gov The synthesis process involves multiple steps, starting from maltol (B134687) and reacting it with compounds like 3-aminobenzoic acid to build the desired scaffold. nih.gov

The versatility of 3-hydroxypyridine as an intermediate is highlighted by its use in various synthetic strategies:

Preparation of Penicillins: It is an important chemical reagent that can be used as an intermediate for medicines like penicillin. google.com

Synthesis of Antioxidant Drugs: Derivatives of 3-hydroxypyridine are used to produce drugs such as Mexicor, Mexidol, and Emoxipin, which exhibit antioxidant, antihypoxic, and nootropic effects. google.com

Catalysis: Due to the presence of both Lewis acid and alkali reactive centers in the molecule, it can function as a catalyst with special efficacy. google.com

Agrochemicals: It serves as a building block for the synthesis of herbicides. nih.gov

| Starting Material | Synthetic Method | Product Type | Reference |

|---|---|---|---|

| Nitrogen-containing dienes | Ring-closing olefin metathesis (RCM) | Substituted 3-hydroxypyridines | nih.gov |

| 3-Chloropyridine (B48278) | Reaction with sodium hydroxide (B78521) in propylene (B89431) glycol | 3-Hydroxypyridine | google.com |

| Maltol and 3-aminobenzoic acid | Multi-step synthesis | 3-Hydroxypyridine-4-one benzyl-hydrazide derivatives | nih.gov |

| 2-Acylfuran | Reaction with ammonia solution | Derivatives of 3-hydroxypyridine | google.com |

Applications in Spin-Crossover Materials

Pyridine derivatives are integral to the design of spin-crossover (SCO) materials. htw-dresden.de These "smart" materials exhibit a reversible switching between two distinct electronic spin states—a low-spin (LS) state and a high-spin (HS) state—in response to external stimuli such as temperature, pressure, or light. dntb.gov.uamdpi.com This phenomenon makes them promising for applications in memory devices, sensors, and actuators. htw-dresden.demdpi.com

The SCO effect is particularly prominent in transition metal complexes, often involving iron(II) or cobalt(II) ions. mdpi.comarxiv.org The ligand field surrounding the central metal ion dictates the energy difference between the LS and HS states. Pyridine-based ligands are frequently used because their nitrogen atoms can coordinate effectively with the metal center, and their structure can be systematically modified to tune the SCO properties. htw-dresden.denih.gov